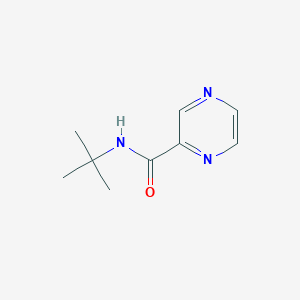

N-tert-butylpyrazine-2-carboxamide

Vue d'ensemble

Description

N-tert-butylpyrazine-2-carboxamide is a chemical compound that belongs to the class of pyrazinecarboxamides It is characterized by the presence of a tert-butyl group attached to the nitrogen atom of the pyrazine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butylpyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with tert-butylamine. The process can be carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride. The reaction mixture is heated to reflux for about an hour to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Analyse Des Réactions Chimiques

Types of Reactions

N-tert-butylpyrazine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazinecarboxylic acid derivatives.

Reduction: Reduction reactions can convert the carboxamide group to an amine group.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Substitution reactions often require catalysts or specific reagents like halogenating agents.

Major Products Formed

The major products formed from these reactions include pyrazinecarboxylic acid derivatives, amines, and various substituted pyrazine compounds.

Applications De Recherche Scientifique

Agricultural Applications

Elicitor Properties

N-tert-butylpyrazine-2-carboxamide has been identified as an effective elicitor for enhancing the production of secondary metabolites in plant cultures. Specifically, it has shown significant effects on the production of flavonoids and flavonolignans in Silybum marianum (milk thistle) and Fagopyrum esculentum (buckwheat) when applied at specific concentrations.

- Study Findings : In vitro studies revealed that at a concentration of mol/L, this compound significantly increased the production of taxifolin and silychristin in S. marianum cultures. The compound was less effective for the overall silymarin complex but still showed promising results for specific metabolites .

| Compound Concentration | Target Metabolite | Plant Species | Result |

|---|---|---|---|

| mol/L | Taxifolin | Silybum marianum | Enhanced production observed |

| mol/L | Rutin | Fagopyrum esculentum | Increased production in callus cultures |

Pharmaceutical Applications

Antimycobacterial Activity

Research has indicated that pyrazine derivatives, including this compound, possess significant antimycobacterial properties. These compounds have been evaluated for their potential as therapeutic agents against mycobacterial infections.

- Mechanism of Action : The compound's efficacy is attributed to its ability to inhibit key metabolic pathways within the mycobacteria, making it a candidate for further drug development against diseases such as tuberculosis .

Biochemical Research

Flavonoid Production Enhancement

The ability of this compound to enhance flavonoid production has implications for both nutritional science and pharmacognosy. Flavonoids are known for their antioxidant properties and health benefits, including anti-inflammatory and anti-cancer effects.

- Experimental Results : In studies involving callus cultures of various plants, the application of this compound led to a marked increase in flavonoid content after specific exposure times, demonstrating its potential as a natural elicitor in biotechnological applications .

| Exposure Time | Flavonoid Type | Production Increase (%) | Plant Species |

|---|---|---|---|

| 24 hours | Rutin | 900% | Fagopyrum esculentum |

| 168 hours | Taxifolin | Significant increase | Silybum marianum |

Case Study 1: Elicitation in Plant Cell Cultures

A study conducted on the effects of this compound on plant cell cultures demonstrated that varying concentrations led to different levels of metabolite production. The results indicated that optimal concentrations are crucial for maximizing yield without causing toxicity to the plant cells.

Case Study 2: Antimycobacterial Screening

In a high-throughput screening involving over 87,000 compounds against Trypanosoma brucei, this compound was identified as having notable activity against this pathogen, suggesting its potential role in treating parasitic infections .

Mécanisme D'action

The mechanism by which N-tert-butylpyrazine-2-carboxamide exerts its effects involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit the growth of certain microorganisms by interfering with their metabolic pathways. The exact molecular targets and pathways are still under investigation, but it is thought to affect fatty acid synthesis and other essential processes in microbial cells .

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-benzylpyrazine-2-carboxamide

- N-methylpyrazine-2-carboxamide

- N-ethylpyrazine-2-carboxamide

Uniqueness

N-tert-butylpyrazine-2-carboxamide is unique due to the presence of the tert-butyl group, which imparts distinct steric and electronic properties. This makes it more resistant to certain chemical reactions and enhances its stability compared to other pyrazinecarboxamides .

Activité Biologique

N-tert-butylpyrazine-2-carboxamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and plant elicitation studies. This article provides a comprehensive overview of its biological activity based on various research findings, including data tables and case studies.

Chemical Structure and Properties

This compound belongs to a class of substituted pyrazinecarboxamides, which are known for their potential therapeutic applications. The compound's structure can be represented as follows:

Antitubercular Activity

Research has shown that this compound exhibits significant antimycobacterial activity against Mycobacterium tuberculosis. In vitro studies have reported minimal inhibitory concentrations (MICs) as low as 6.25 µg/mL, indicating potent activity comparable to established antitubercular agents like pyrazinamide (PZA) .

Table 1: Antimycobacterial Activity of this compound

| Compound | MIC (µg/mL) | Activity Level |

|---|---|---|

| This compound | 6.25 | High |

| Pyrazinamide (PZA) | 6.25 | Reference Standard |

| Other derivatives with similar structures | Varies | Moderate to High |

The compound's mechanism of action appears to involve inhibition of mycobacterial growth, potentially through interference with metabolic pathways essential for bacterial survival.

Antifungal Activity

In addition to its antitubercular properties, this compound has demonstrated antifungal effects against strains such as Trichophyton mentagrophytes. The highest recorded antifungal activity was also noted for similar derivatives, reinforcing the compound's versatility in combating various pathogens .

Plant Elicitation Studies

The compound has also been investigated for its role as an abiotic elicitor in plant tissue cultures. Specifically, it has been shown to significantly influence the production of flavonolignans in Silybum marianum callus cultures. Elicitation with this compound resulted in increased yields of flavonoids at specific concentrations over time .

Table 2: Elicitation Effects on Flavonoid Production

| Elicitor Concentration (mol/L) | Time (hours) | Flavonolignan Yield (times control) |

|---|---|---|

| 3.292 × 10^-4 | 24 | 7-fold increase |

| 3.3756 × 10^-3 | 72 | 13-fold increase |

These findings suggest that this compound can enhance secondary metabolite production, which is crucial for the development of bioactive compounds in medicinal plants.

Structure-Activity Relationships

The biological activities of this compound and its derivatives have been linked to their structural properties. Variations in substituents on the pyrazine ring significantly influence both lipophilicity and biological efficacy .

Table 3: Structure-Activity Relationships

| Compound Structure | Lipophilicity (log P) | Antimycobacterial Activity (MIC µg/mL) |

|---|---|---|

| This compound | 1.3638 | 6.25 |

| 5-chloro-N-(4-methoxybenzyl) derivative | 0.1838 | 6.25 |

Case Studies

- Antimycobacterial Evaluation : A study evaluated several substituted pyrazine carboxamides, including N-tert-butyl derivatives, revealing that compounds with higher lipophilicity often exhibited enhanced antimycobacterial activity .

- Plant Elicitation : Research on Silybum marianum indicated that treatment with this compound led to significant increases in flavonolignan production, suggesting potential applications in agricultural biotechnology .

Propriétés

IUPAC Name |

N-tert-butylpyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-9(2,3)12-8(13)7-6-10-4-5-11-7/h4-6H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCHLGVCVVPIQLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=NC=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50403547 | |

| Record name | N-tert-butylpyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50403547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121885-10-7 | |

| Record name | N-tert-butylpyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50403547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.